N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
Description
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 2,3-dihydroindole core, a cyclopentanecarbonyl group, and a methanesulfonylpiperidine carboxamide moiety. The methanesulfonyl group may enhance solubility or metabolic stability compared to analogs with halogen or methoxy substituents .
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-29(27,28)23-11-8-16(9-12-23)20(25)22-18-7-6-15-10-13-24(19(15)14-18)21(26)17-4-2-3-5-17/h6-7,14,16-17H,2-5,8-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKNVOULOTVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Oncology
Motesanib (N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-((pyridin-4-ylmethyl)amino)pyridine-3-carboxamide) shares the dihydroindole scaffold but incorporates a pyridine-carboxamide group instead of a piperidine-sulfonyl moiety. Motesanib exhibits potent VEGFR inhibition (IC50: 2–6 nM for VEGFR-1/2/3), suggesting that the target compound’s dihydroindole core may similarly engage kinase domains . However, the cyclopentanecarbonyl and methanesulfonyl groups in the target compound could alter selectivity or potency due to steric or electronic effects.
Benzamide Derivatives (B1–B6) : These compounds (e.g., N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide, B4) demonstrate cytotoxic activity against the HEPG2 cell line. Substitutions at the benzamide para position (methoxy, fluoro, chloro) correlate with varying efficacy, where B4 (4-methoxy) showed higher activity than halogenated analogs (B5, B6) . The target compound’s methanesulfonyl group may mimic the electron-withdrawing effects of halogens but with improved solubility.
GPCR-Targeting Analogues
JNJ5207787 (), featuring a dihydroindole linked to a piperidinyl-acrylamide group, highlights the role of piperidine in receptor binding. The target compound’s methanesulfonylpiperidine carboxamide may similarly enhance affinity for GPCRs or ion channels, though its cyclopentanecarbonyl group could introduce conformational rigidity compared to JNJ5207787’s cyclopentylethyl chain .
Key Research Findings and Data Tables
Table 2: Structural and Physicochemical Comparisons
| Compound | Key Substituents | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Methanesulfonylpiperidine | Moderate-High | High (sulfonyl group) |
| Motesanib | Pyridine-carboxamide | Moderate | Moderate |
| B4 (Benzamide) | 4-Methoxybenzamide | Low-Moderate | Low (ester hydrolysis) |
Mechanistic and Functional Insights
- Kinase Inhibition Potential: The dihydroindole scaffold in Motesanib and the target compound suggests shared kinase-targeting capabilities. However, the methanesulfonyl group may reduce off-target effects compared to Motesanib’s pyridine moiety, which could interact with additional kinases .
- Cytotoxicity Mechanisms : The benzamide derivatives () indicate that electron-withdrawing groups enhance cytotoxicity. The target compound’s sulfonyl group may act similarly, though its piperidine linker could improve cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
